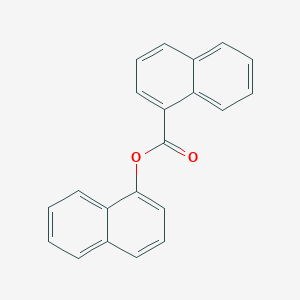

Naphthalen-1-yl 1-naphthoate

Description

Properties

IUPAC Name |

naphthalen-1-yl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUYDVZHYDIQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Naphthalen 1 Yl 1 Naphthoate

Established Synthetic Pathways for Naphthalen-1-yl 1-naphthoate (B1232437)

The formation of the ester linkage in naphthalen-1-yl 1-naphthoate is typically achieved through well-established esterification and coupling reactions involving the corresponding naphthalene (B1677914) precursors.

Esterification remains the most direct and common method for synthesizing esters like this compound. This involves the reaction of a carboxylic acid (1-naphthoic acid) with an alcohol (1-naphthol).

Classical Approaches: One of the oldest and most straightforward methods is the Fischer-Speier esterification. This reaction typically involves heating 1-naphthoic acid and 1-naphthol (B170400) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction. An analogous synthesis of naphthalen-1-yl tetradecanoate (B1227901) is achieved through the esterification of tetradecanoic acid with 1-naphthol, a reaction catalyzed by an acid and requiring heat to favor product formation. smolecule.com

A highly effective classical alternative involves the conversion of 1-naphthoic acid to its more reactive acid chloride, 1-naphthoyl chloride. This intermediate can then react with 1-naphthol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This method was historically used to prepare various esters of 1-hydroxy-2-naphthoic acid, where the acid chloride was refluxed with the corresponding alcohol. rsc.org

Modern Approaches: Modern esterification methods often focus on milder conditions and improved efficiency. Transesterification represents one such approach. Research has demonstrated the transesterification of (hetero)aryl esters with phenols catalyzed by earth-abundant and inexpensive catalysts like potassium carbonate (K₂CO₃). rsc.orgscispace.com In a typical procedure, an activated ester, such as a pyridin-2-yl ester of 1-naphthoic acid, would be reacted with 1-naphthol in the presence of K₂CO₃. scispace.com These reactions can proceed at moderate temperatures (e.g., 60-120 °C) and are compatible with a wide range of functional groups. rsc.orgscispace.com

| Method | Reactants | Catalyst/Reagent | General Conditions | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Heating, water removal | smolecule.com |

| Acid Chloride Route | Acid Chloride + Alcohol | Base (e.g., Pyridine) | Refluxing in a suitable solvent | rsc.org |

| K₂CO₃-Catalyzed Transesterification | Aryl Ester + Phenol (B47542) | K₂CO₃ (10-20 mol%) | 60-120 °C in a solvent like 1,4-dioxane | rsc.orgscispace.com |

While direct esterification is common, modern coupling reactions offer alternative strategies for constructing molecules with naphthalene frameworks, which can be precursors to or include the target ester.

Rhodium(III)-catalyzed C–H bond activation provides a sophisticated method for synthesizing diverse naphthalene-substituted aromatic esters. rsc.orgrsc.org This strategy involves the reaction of aryl imidates with bridged bicyclic alkenes, where the directing group is transformed into an ester. rsc.orgrsc.org While not a direct synthesis of the ester bond in this compound, it showcases an advanced, atom-economical method for creating complex naphthyl-containing esters. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are also powerful tools. For instance, highly constrained 1,8-diarylnaphthalenes have been synthesized via CuO-promoted Stille cross-couplings of 1,8-dibromonaphthalene (B102958) with organostannane reagents. acs.org Such methodologies are crucial for building complex architectures based on naphthalene precursors.

In the context of forming the ester bond itself, various coupling reagents used in modern amide and ester synthesis can be applied. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or CDI (carbonyldiimidazole) are used to couple carboxylic acids and alcohols, and have been employed in the synthesis of naphthoquinone aliphatic esters. nih.gov These would be directly applicable to the coupling of 1-naphthoic acid and 1-naphthol.

Chemo- and regioselectivity are critical considerations in the synthesis of naphthalene derivatives, particularly when using substituted precursors. The naphthalene ring system has positions with differing reactivity, which can be exploited or can present challenges.

For the synthesis of this compound from its parent precursors, the regioselectivity is inherently defined by the reactants. However, if substituted naphthalenes were used, selectivity would become paramount. For example, in the oxidation of 2-substituted naphthalenes, enzymatic systems have shown the ability to control whether oxidation occurs at the substituted or unsubstituted ring. acs.org

Enzymatic reactions have demonstrated remarkable regioselectivity in processes analogous to ester formation. In a study on aryl-naphthalene diacetates, Amano Lipase from Pseudomonas fluorescens showed excellent and often reversible regioselectivity in the hydrolysis of diacetates and the acetylation of diols. researchgate.net For instance, depending on the structure of a fused heterocyclic ring, the enzyme would selectively hydrolyze or acetylate the acetate/hydroxyl group at a specific position on the naphthalene core. researchgate.net This highlights the potential for enzymatic methods to achieve high regioselectivity in reactions involving multifunctional naphthalene precursors.

Furthermore, reactions like the Blaise reaction of o-alkynylarenenitriles can produce naphthalene amino esters with high chemo- and regioselectivity. acs.orgfigshare.com These advanced methods underscore the importance of catalyst and substrate control in directing the outcome of reactions on complex aromatic systems.

Novel and Sustainable Synthetic Approaches for this compound

Driven by the need for environmentally benign processes, research has focused on developing sustainable methods for ester synthesis, including biocatalytic routes and the application of green chemistry principles.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. Several strategies align with these principles and are applicable to the synthesis of this compound.

Use of Greener Catalysts: Replacing strong mineral acids or expensive transition metals with benign and abundant catalysts is a key goal. The use of potassium carbonate (K₂CO₃) for transesterification is an example of employing an earth-abundant metal catalyst. rsc.orgscispace.com

Solvent-Free Reactions: Mechanochemical synthesis, such as ball-milling, can be used to conduct reactions in the absence of solvents, reducing waste and simplifying purification. This approach has been noted for the synthesis of other naphthoate derivatives.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. The direct carboxylation of naphthalene using carbon dioxide (CO₂) to produce 1-naphthoic acid is a prime example of a highly atom-economical process that also utilizes a greenhouse gas as a C1 source. google.com This provides a green route to a key precursor for this compound. google.comgoogle.com

| Approach | Example | Green Principle | Reference |

|---|---|---|---|

| Earth-Abundant Catalyst | K₂CO₃-catalyzed transesterification | Safer Solvents & Auxiliaries, Catalysis | scispace.com |

| Solvent-Free Synthesis | Ball-milling of reactants | Safer Solvents & Auxiliaries | |

| Use of Renewable Feedstocks/Waste Valorization | Direct carboxylation of naphthalene with CO₂ | Atom Economy, Use of Renewable Feedstocks | google.com |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly selective and occur under mild, environmentally friendly conditions. nih.gov

The precursors for this compound are accessible through biocatalysis. For example, 1-naphthol can be produced from naphthalene using whole-cell biocatalysis with Escherichia coli expressing toluene (B28343) ortho-monooxygenase (TOM). nih.gov This biotransformation can be optimized to produce significant quantities of 1-naphthol. nih.gov

Enzymes are also directly involved in ester synthesis and modification. Carboxylic acid reductases (CARs) can selectively reduce carboxylic acids to aldehydes. rsc.org Unsubstituted naphthoic acids are good substrates for these enzymes, which could be part of a multi-enzyme cascade for synthesis. rsc.org Lipases, as mentioned previously, are widely used for their ability to catalyze esterification and transesterification reactions with high selectivity. researchgate.net The use of lipases for the regioselective acetylation of naphthalene diols demonstrates their potential for synthesizing specific naphthoate esters under mild, biological conditions. researchgate.net

| Biocatalytic Process | Enzyme/Organism | Substrate | Product | Significance | Reference |

|---|---|---|---|---|---|

| Monooxygenation | E. coli expressing Toluene ortho-monooxygenase | Naphthalene | 1-Naphthol | Sustainable synthesis of a key precursor | nih.gov |

| Regioselective Acetylation | Amano Lipase (from P. fluorescens) | Aryl-naphthalene diol | Aryl-naphthalene monoacetate | High regioselectivity in ester formation | researchgate.net |

| Acid Reduction | Carboxylic Acid Reductase (CAR) | Naphthoic acids | Naphthyl aldehydes/alcohols | Access to functionalized naphthalene precursors | rsc.org |

Flow Chemistry Applications in this compound Production

The application of flow chemistry to the synthesis of this compound, while not extensively documented in dedicated studies, can be inferred from the broader advancements in the continuous synthesis of aryl esters and diaryl ethers. rsc.orgbeilstein-journals.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for reactions conducted at high temperatures and pressures, and the potential for higher yields and purity. beilstein-journals.orgresearchtrend.net

A hypothetical flow process for the production of this compound could involve pumping a solution of 1-naphthol and an activated derivative of 1-naphthoic acid (such as 1-naphthoyl chloride or 1-naphthoic anhydride) through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst. beilstein-journals.orgmdpi.com The use of a microreactor, with its high surface-area-to-volume ratio, would allow for precise temperature control, minimizing the formation of byproducts that can occur in batch reactions at elevated temperatures. beilstein-journals.org

The synthesis of diaryl ethers, a structurally related class of compounds, has been successfully translated from microwave-assisted batch reactions to continuous flow processes. beilstein-journals.org For instance, the SNAr (nucleophilic aromatic substitution) reaction between a phenol and an activated aryl halide can be significantly accelerated in a microreactor, with reaction times dropping from minutes to seconds. beilstein-journals.org A similar approach could be envisioned for the esterification of 1-naphthol.

The table below illustrates typical parameters and outcomes for the continuous flow synthesis of related aryl esters, which can serve as a model for the potential production of this compound.

Table 1: Representative Parameters for Continuous Flow Esterification

| Reactants | Catalyst | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dichloronitrobenzene, 4-Methoxyphenol | DBU | MeCN | 195 | 1-10 min | High | beilstein-journals.org |

| Carboxylic Acids, Alcohols | Sulfonic Acid-Functionalized Silica | None | 110 | 3 min | Quantitative | mdpi.com |

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound typically proceeds via an esterification reaction between 1-naphthoic acid and 1-naphthol. The most common mechanism for this transformation, especially under acidic catalysis, is the Fischer-Speier esterification. mdpi.comwikipedia.org This mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-naphthoic acid by an acid catalyst (e.g., sulfuric acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchtrend.net

Nucleophilic Attack by 1-Naphthol: The hydroxyl group of 1-naphthol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchtrend.net

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid moiety. This converts the hydroxyl group into a good leaving group (water). wikipedia.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound. researchtrend.net

An alternative, especially in industrial settings or for achieving higher yields under milder conditions, involves the use of a more reactive derivative of 1-naphthoic acid, such as 1-naphthoyl chloride or 1-naphthoic anhydride. The reaction with 1-naphthoyl chloride, for example, would proceed via a nucleophilic acyl substitution mechanism, which is generally faster and not reversible.

Kinetic Studies of Esterification Processes

The table below presents kinetic data for related esterification reactions, which can provide an indication of the expected kinetic behavior for the synthesis of this compound.

Table 2: Kinetic Parameters for Representative Esterification Reactions

| Reaction | Catalyst | Temperature (°C) | Apparent Activation Energy (kJ/mol) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Methoxy-2-propanol + Acetic Acid | Amberlyst-35 | 353 K | 62.0 ± 0.2 | LHHW model best fit, indicating surface reaction control. | mdpi.com |

| Acetic Anhydride + Methanol | Sulfuric Acid | - | 67.09 - 81.02 | Reaction rate slows with successive additions of anhydride. | researchgate.net |

Transition State Analysis in Naphthoate Ester Synthesis

A detailed transition state analysis for the specific synthesis of this compound is not prominently featured in existing research. However, based on the widely accepted mechanism of Fischer-Speier esterification, the key transition state resembles the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. mdpi.comwikipedia.org

Several factors influence the energy of this transition state:

Steric Hindrance: The bulky naphthalene groups can lead to steric strain in the transition state, potentially slowing the reaction. The peri-hydrogens (at the 8-position) of the naphthalene rings can create significant steric congestion.

Electronic Effects: The electronic nature of the substituents on the naphthalene rings can also play a role. Electron-withdrawing groups on the 1-naphthoic acid moiety would further increase the electrophilicity of the carbonyl carbon, potentially stabilizing the transition state and accelerating the reaction. Conversely, electron-donating groups on the 1-naphthol would increase its nucleophilicity, also favoring the reaction.

Solvation: The solvent plays a crucial role in stabilizing the charged intermediates and transition states through solvation.

Computational studies on related esterification reactions, such as the self-catalyzed esterification of succinic acid with ethylene (B1197577) glycol, have been used to model the energy barriers of the transition states involved in the formation of the tetrahedral intermediate and its subsequent dehydration. researchgate.net Similar computational approaches could be applied to gain a more quantitative understanding of the transition state in the synthesis of this compound.

Solvent Effects and Reaction Catalysis on Mechanism

The choice of solvent and catalyst has a profound impact on the mechanism and efficiency of the esterification reaction to form this compound.

Catalysis:

Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common catalysts for Fischer-Speier esterification. wikipedia.orggoogle.com They function by protonating the carboxylic acid, thereby activating it for nucleophilic attack. Lewis acids, such as zinc chloride (ZnCl₂), can also be employed and are particularly effective for the esterification of phenols. science.gov Heterogeneous solid acid catalysts, like sulfonic acid-functionalized silica, offer the advantage of easy separation from the reaction mixture and potential for reuse, making them suitable for continuous flow processes. mdpi.com

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification under milder conditions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org

Base-Mediated Catalysis: In some instances, particularly when using more reactive acylating agents like acyl peroxides, a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to promote the reaction at room temperature. arkat-usa.org

Solvent Effects:

The solvent can influence the reaction rate and equilibrium position in several ways: researchgate.net

Polarity: Polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. However, highly polar protic solvents, such as water, will shift the equilibrium of the Fischer-Speier esterification towards the reactants, thereby reducing the yield of the ester. mdpi.com

Azeotropic Removal of Water: Non-polar solvents like toluene or xylene are often used to facilitate the removal of the water byproduct via azeotropic distillation (e.g., using a Dean-Stark apparatus). google.com This continuous removal of water drives the equilibrium towards the formation of the ester, leading to higher yields.

Solvent-Free Conditions: In some cases, particularly with solid-supported catalysts, the reaction can be carried out under solvent-free conditions, which is advantageous from an environmental and economic perspective. researchgate.net

The following table summarizes the impact of different catalysts and solvents on esterification reactions involving phenols and aromatic acids.

Table 3: Influence of Catalysts and Solvents on Phenolic Esterification

| Carboxylic Acid/Derivative | Phenol/Naphthol | Catalyst | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Aromatic Acids | 1-Naphthol | H₂SO₄ | Acetonitrile | Good yields, simple extraction. | researchtrend.net |

| Benzoic Acid | Phenols | ZnCl₂ | POCl₃ | Good to excellent yields. | science.gov |

| Aryl Acyl Peroxides | Phenols, Naphthols | DABCO | - | High yields at room temperature. | arkat-usa.org |

| Carboxylic Acids | Phenols | Sulfonic Acid-Functionalized Silica | None | Efficient and reusable catalyst system. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Naphthalen 1 Yl 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of Naphthalen-1-yl 1-naphthoate (B1232437) in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of Naphthalen-1-yl 1-naphthoate are expected to be complex due to the presence of two distinct naphthalene (B1677914) ring systems, totaling 14 aromatic protons and 20 aromatic carbons, in addition to the ester carbonyl carbon. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the anisotropic effects of the aromatic rings.

The protons on the acyl naphthalene ring (from 1-naphthoic acid) are distinguished from those on the naphthalen-1-yloxy ring (from 1-naphthol). The proton at the C8 position of the acyl ring is expected to be significantly deshielded and appear at a very low field (around 8.9-9.2 ppm) due to its proximity to the carbonyl group. Similarly, the proton at the C2' position of the naphthalen-1-yloxy ring will be influenced by the ester linkage.

The ¹³C NMR spectrum will feature a characteristic signal for the ester carbonyl carbon (C=O) in the range of 165-170 ppm. The 20 aromatic carbons will appear between 110 and 150 ppm. The carbon atoms directly bonded to the ester oxygen (C1') and the carbonyl group (C1) will have distinct chemical shifts compared to the other carbons in the rings.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-8 | 8.90 - 9.20 | d | Deshielded by adjacent C=O group |

| H-2 | 8.20 - 8.40 | d | |

| H-7 | 7.90 - 8.10 | d | |

| H-7' | 7.85 - 8.05 | m | |

| H-4, H-5 | 7.80 - 8.00 | m | |

| H-2' | 7.70 - 7.90 | m | |

| H-4', H-5', H-8' | 7.40 - 7.60 | m | Overlapping signals |

| H-3, H-6 | 7.30 - 7.50 | m | Overlapping signals |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | 165 - 170 | Ester carbonyl |

| C-1' | 145 - 150 | Carbon attached to ester oxygen |

| C-10, C-10' | 133 - 136 | Bridgehead carbons |

| C-4a, C-4a' | 130 - 134 | Bridgehead carbons |

| C-1 | 128 - 132 | Carbon attached to carbonyl |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton and carbon signals and confirming the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity within each of the two separate naphthalene spin systems. For example, a cross-peak between the signals at ~8.2 ppm (H-2) and ~7.3 ppm (H-3) would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the direct assignment of many carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for identifying the connections between different structural fragments and assigning quaternary (non-protonated) carbons. Key expected correlations would include:

A cross-peak between the deshielded H-8 proton and the carbonyl carbon (C=O), confirming the 1-naphthoyl moiety.

Correlations from protons on the naphthalen-1-yloxy ring (e.g., H-2' and H-8') to the C-1' carbon.

A crucial correlation between the H-2' proton on the phenol (B47542) ring and the ester's carbonyl carbon (C=O), which would definitively link the two halves of the molecule across the ester bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides information about the molecule's conformation, such as the relative orientation of the two naphthalene rings. For instance, a NOESY correlation between H-2 on the acyl ring and H-8' on the naphthalen-1-yloxy ring would suggest a specific spatial arrangement across the ester linkage.

Vibrational Spectroscopy for Molecular Structure and Bonding (Infrared and Raman)

The vibrational spectrum of this compound is dominated by the vibrations of the ester functional group and the two naphthalene rings.

C=O Stretch: The most intense and diagnostic band in the IR spectrum is the stretching vibration of the ester carbonyl group (C=O). For aromatic esters, this band is typically observed in the region of 1730-1715 cm⁻¹.

C-O Stretches: The spectrum will also show two C-O stretching vibrations associated with the ester linkage. The acyl-oxygen (C-O) stretch is expected around 1300-1200 cm⁻¹, while the aryl-oxygen (O-C) stretch appears near 1200-1100 cm⁻¹.

Aromatic Vibrations: The naphthalene rings give rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

C=C stretching: Aromatic ring C=C stretching vibrations cause a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-H out-of-plane bending: Strong bands in the 900-700 cm⁻¹ region are due to C-H out-of-plane bending, and their positions are diagnostic of the substitution pattern on the aromatic rings.

Expected Characteristic Vibrational Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | IR, Raman | Medium-Weak |

| Carbonyl (C=O) Stretch | 1730 - 1715 | IR | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman | Medium-Strong |

| Acyl C-O Stretch | 1300 - 1200 | IR | Strong |

| Aryl O-C Stretch | 1200 - 1100 | IR | Strong |

While experimental data is paramount, computational methods, particularly Density Functional Theory (DFT), are widely used to support spectral assignments and investigate conformational possibilities. For a molecule like this compound, DFT calculations could predict the vibrational frequencies and intensities, which can then be compared to the experimental IR and Raman spectra to confirm band assignments.

Furthermore, these calculations can determine the most stable conformation of the molecule by analyzing the potential energy surface related to the rotation around the C-O single bonds of the ester group. This can reveal the preferred dihedral angles between the plane of the ester group and the two naphthalene rings, information that is complementary to that obtained from NOESY experiments.

Mass Spectrometry for Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (molar mass: 298.34 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and several characteristic fragment ions.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 298. The primary fragmentation pathway for esters involves cleavage at the ester linkage. The two most significant fragmentation routes would be:

Cleavage of the Acyl-Oxygen Bond: This is the most common pathway, leading to the formation of a stable naphthoyl acylium ion.

[C₁₀H₇CO]⁺ (m/z 155): This highly stable acylium ion would likely be a very prominent peak. This ion can subsequently lose a molecule of carbon monoxide (CO) to form the naphthyl cation.

[C₁₀H₇]⁺ (m/z 127): Formed from the loss of CO from the m/z 155 fragment. This ion is also characteristic of naphthalene-containing compounds.

Cleavage of the Aryl-Oxygen Bond: This cleavage leads to the formation of a naphthalen-1-yloxy radical and a naphthoyl cation.

Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 298 | Molecular Ion (M⁺˙) | [C₂₁H₁₄O₂]⁺˙ | Parent ion |

| 171 | Naphthoic acid cation radical | [C₁₁H₇O₂]⁺˙ | Result of rearrangement |

| 155 | Naphthoyl acylium ion | [C₁₁H₇O]⁺ | Major fragment from C-O bond cleavage |

| 128 | Naphthalene cation radical | [C₁₀H₈]⁺˙ | From rearrangement or as impurity |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass, which is the monoisotopic mass calculated using the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, and Oxygen-16), has been determined.

The molecular formula for this compound is C₂₁H₁₄O₂. Based on this, the expected exact mass can be calculated with high precision. Publicly available chemical databases confirm this value. nih.gov This precise mass measurement is critical for distinguishing the compound from other isomers or molecules with the same nominal mass, thereby confirming its elemental formula.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄O₂ | |

| Exact Mass | 298.09938 Da | nih.gov |

| Molecular Weight | 298.34 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on this compound are not extensively documented in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of aromatic esters under mass spectrometric conditions. libretexts.orgudel.eduwhitman.edu

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [C₂₁H₁₄O₂]⁺˙ would be formed. The primary fragmentation is expected to occur at the ester linkage, which is the most labile part of the molecule. The major fragmentation pathways for aromatic esters involve α-cleavage on either side of the carbonyl group. whitman.edu

A key fragmentation route would be the cleavage of the C-O bond of the ester, leading to the formation of a naphthoyl cation and a naphthoxy radical, or vice versa. The most likely and stable fragment would be the naphthoyl cation due to resonance stabilization.

Predicted Fragmentation Pathways:

Formation of the Naphthoyl Cation: Cleavage of the ester bond can result in the formation of the 1-naphthoyl cation (m/z 155) and a 1-naphthoxy radical. The 1-naphthoyl cation is expected to be a prominent peak due to its stability.

[C₂₁H₁₄O₂]⁺˙ → [C₁₁H₇O]⁺ + [C₁₀H₇O]˙

Formation of the Naphthyl Cation: Subsequent loss of carbon monoxide (CO) from the naphthoyl cation can lead to the formation of the naphthyl cation (m/z 127).

[C₁₁H₇O]⁺ → [C₁₀H₇]⁺ + CO

Formation of the Naphthoxy Cation: Alternatively, cleavage could result in the formation of the 1-naphthoxy cation (m/z 143).

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Putative Fragment Structure |

| 298.1 | 155.0 | C₁₀H₇O· | 1-Naphthoyl cation |

| 298.1 | 143.1 | C₁₁H₇O· | 1-Naphthoxy cation |

| 155.0 | 127.0 | CO | 1-Naphthyl cation |

Electronic Spectroscopy and Photophysical Investigations (UV-Vis and Fluorescence)

Electronic Transitions and Chromophore Analysis

The electronic absorption and emission properties of this compound are dominated by the two naphthalene ring systems, which act as the primary chromophores. The UV-Vis absorption spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of π→π* transitions within the naphthalene moieties. rsc.org

The naphthalene molecule itself exhibits characteristic absorption bands. The electronic spectrum of naphthalene derivatives is influenced by the nature and position of substituents. In this compound, the ester linkage connects the two naphthalene rings. While the ester group itself is not a strong chromophore in this context, its linkage can influence the electronic properties of the naphthalene systems through steric and electronic effects, potentially causing shifts in the absorption maxima compared to unsubstituted naphthalene.

The fluorescence of this compound would arise from the decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is expected to be characteristic of a naphthalene-like fluorophore. The presence of two naphthalene units could potentially lead to excimer formation in concentrated solutions or specific solid-state packing arrangements, where an excited-state complex forms between two naphthalene moieties.

Quenching and Energy Transfer Studies Involving this compound

Naphthalene and its derivatives are well-known fluorophores, and their emission can be quenched by various mechanisms, including electron transfer and energy transfer. While specific quenching studies on this compound are not detailed in the available literature, its potential behavior can be inferred from studies on similar compounds. dntb.gov.ua

The fluorescence of this compound could be quenched by electron-donating or electron-accepting molecules. The efficiency of such quenching would depend on the redox potentials of the interacting species. Furthermore, as a fluorophore with a well-defined emission spectrum, this compound could act as an energy donor in fluorescence resonance energy transfer (FRET) to a suitable acceptor molecule whose absorption spectrum overlaps with its emission spectrum. Conversely, it could act as an energy acceptor from a donor with higher excitation energy. Such studies would be valuable in understanding its potential use in sensing applications or as a molecular probe.

X-ray Diffraction Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. Although a specific crystal structure for this compound has not been reported in the searched literature, the expected molecular geometry can be discussed based on the structures of related naphthalene-containing compounds. researchgate.netresearchgate.net

Table 3: Expected Key Structural Features of this compound

| Structural Feature | Expected Characteristic |

| Naphthalene Rings | Planar |

| Ester Group Geometry | Planar or near-planar |

| Relative Ring Orientation | Non-coplanar due to steric hindrance |

| C=O Bond Length | ~1.20 Å |

| C-O (ester) Bond Lengths | ~1.35 Å and ~1.45 Å |

The solid-state packing of the molecules would be governed by intermolecular forces such as van der Waals interactions and potential π-π stacking between the naphthalene rings of adjacent molecules. The specific packing motif would influence the bulk properties of the crystalline material.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the experimental determination of its crystal structure, which does not appear to be publicly available at this time. However, based on the crystallographic studies of closely related naphthyl esters, a predictive overview of the potential interactions that govern the solid-state assembly of this molecule can be constructed. The primary forces expected to direct the crystal packing are van der Waals forces, with significant contributions from π-π stacking and C-H···π interactions.

The molecular structure of this compound features two bulky naphthalene rings linked by an ester group. The spatial arrangement and packing of these molecules in a crystal lattice would be a balance between maximizing attractive intermolecular forces and minimizing steric hindrance.

C-H···π Interactions: Another critical set of interactions would be the C-H···π bonds, where a hydrogen atom attached to a carbon on one molecule interacts with the electron cloud of a naphthalene ring on a neighboring molecule. Given the abundance of aromatic C-H bonds in this compound, numerous such interactions are expected to contribute to the cohesion of the crystal lattice. These interactions are weaker than conventional hydrogen bonds but are known to play a crucial role in the stabilization of crystal structures of aromatic compounds.

Hypothetical Crystal Data Table:

Without experimental data, a hypothetical table of crystallographic parameters cannot be accurately generated. However, for illustrative purposes, a table of expected interaction types and their typical geometric parameters is provided below. This table is based on data from structurally similar compounds found in crystallographic databases.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| π-π Stacking | Naphthalene Ring Centroid | Naphthalene Ring Centroid | 3.4 - 3.8 | - |

| C-H···π | Aromatic C-H | Naphthalene Ring Centroid | 2.5 - 2.9 (H···π) | 120 - 160 |

It is imperative to note that the dihedral angle between the two naphthalene rings within a single molecule will profoundly influence how these molecules can pack. Studies on similar compounds, such as (8-bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate, have shown that the two naphthalene ring systems can be oriented at a significant dihedral angle to each other, which would create a more complex, interlocking packing arrangement rather than a simple layered structure. tandfonline.com In contrast, other related ester structures might adopt a more co-planar arrangement to facilitate more extensive π-π stacking.

A definitive and detailed analysis, including the generation of accurate data tables and a precise description of the crystal packing, awaits the public availability of the single-crystal X-ray diffraction data for this compound.

Computational Chemistry and Theoretical Investigations of Naphthalen 1 Yl 1 Naphthoate

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Naphthalen-1-yl 1-naphthoate (B1232437), offering a lens into its electronic landscape and geometric arrangement.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the molecular geometry and energy of molecules like Naphthalen-1-yl 1-naphthoate. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from it, the total energy and the optimized, lowest-energy three-dimensional structure of the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted using DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | O-C (naphthyl) | ~1.41 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | C-O-C-C | Variable, determines conformational isomers |

Note: These are typical values for aromatic esters and would be precisely determined by a specific DFT calculation.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. researchgate.net These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons. High-accuracy calculations are particularly important for benchmarking DFT results and for studying systems where electron correlation plays a dominant role in determining the structure and energy. For this compound, ab initio calculations could be used to refine the energies of different conformational isomers or to study weak intermolecular interactions with high precision.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. bohrium.com

For this compound, a HOMO-LUMO analysis performed using DFT would reveal the spatial distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the naphthalene (B1677914) rings. The analysis of these orbitals helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. The energy gap can also be correlated with the electronic absorption properties of the molecule, as it approximates the energy of the lowest-lying electronic transition. bohrium.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Predicted using DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Electron-rich regions, susceptible to electrophilic attack |

| LUMO | ~ -1.8 eV | Electron-deficient regions, susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicator of chemical stability and reactivity |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, considering its flexibility and interactions with its environment.

Solvent Effects on this compound Conformations

The conformation of this compound, particularly the rotational freedom around the ester linkage, can be significantly influenced by the surrounding solvent molecules. MD simulations model the explicit interactions between the solute and a large number of solvent molecules. researchgate.netnih.gov By solving Newton's equations of motion for every atom in the system, MD can track the trajectory of the molecule and explore its accessible conformational space.

A simulation of this compound in a solvent like water or an organic solvent would reveal the preferred dihedral angles and the distribution of different conformers. The solvent can stabilize certain conformations through dipole-dipole interactions or van der Waals forces. The results of such simulations are crucial for understanding the behavior of the molecule in solution, which is its natural state in many applications. acs.org

Intermolecular Interactions with Solvents and Other Molecules

MD simulations are also invaluable for studying the non-covalent interactions between this compound and other molecules. These interactions, which include π-π stacking between the naphthalene rings, van der Waals forces, and electrostatic interactions, govern the aggregation behavior and the formation of molecular clusters. d-nb.info

By analyzing the radial distribution functions and interaction energies from an MD simulation, it is possible to quantify the strength and nature of these interactions. For instance, a simulation could elucidate how multiple molecules of this compound might self-assemble in a non-polar solvent, driven by the stacking of their aromatic rings. Understanding these intermolecular forces is key to predicting the material properties of substances composed of this molecule. d-nb.inforsc.org

Table 3: Representative Intermolecular Interaction Energies for a this compound Dimer (Predicted from MD/DFT)

| Interaction Type | Energy (kcal/mol) | Description |

| π-π Stacking (Parallel Displaced) | -2.5 to -5.0 | Attraction between the aromatic rings of two molecules |

| Van der Waals | -1.0 to -3.0 | General attractive forces |

| Electrostatic | Variable | Dependent on the relative orientation and solvent polarity |

Note: These are estimated energy ranges and are highly dependent on the specific geometry and environment.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic characteristics of this compound. By simulating its interaction with electromagnetic radiation, we can anticipate its spectral signatures, which is invaluable for its identification and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational prediction of NMR chemical shifts for this compound allows for the assignment of signals in experimental spectra to specific nuclei within the molecule. Density Functional Theory (DFT) is a commonly employed method for these predictions, often showing good agreement with experimental values. mdpi.com

The expected ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on the known spectra of its constituent naphthalene rings and the influence of the ester linkage. The protons on the aromatic rings will typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. libretexts.org Similarly, the aromatic carbons in the ¹³C NMR spectrum are expected in the range of 110-150 ppm. mdpi.com The carbonyl carbon of the ester group is anticipated to have a characteristic chemical shift further downfield, typically around 170 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models and data from related compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~170.9 |

| Naphthyl Protons (Ar-H) | 7.2 - 8.3 | 120 - 136 |

| Naphthyl Carbons (Ar-C) | - | 120 - 136 |

This table is generated for illustrative purposes based on data from similar compounds.

Simulated IR/Raman Spectra for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting molecules based on their vibrational modes. Computational simulations, typically using DFT methods, can generate theoretical IR and Raman spectra that aid in the assignment of experimental vibrational bands. researchgate.net

For this compound, the most prominent feature in the simulated IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1700-1750 cm⁻¹. conicet.gov.ar The spectra would also feature a series of bands related to the C-H stretching of the naphthalene rings (around 3000-3100 cm⁻¹) and the C-O stretching of the ester linkage (around 1100-1300 cm⁻¹). researchgate.net The aromatic C=C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net The simulated Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the naphthalene rings.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on computational models and data from related compounds.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=O Stretching (Ester) | ~1735 | ~1735 |

| C=C Stretching (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-O Stretching (Ester) | 1300 - 1100 | 1300 - 1100 |

This table is generated for illustrative purposes based on data from similar compounds.

UV-Vis Absorption Spectra Predictions and Exciton Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra, calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. conicet.gov.ar

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the two naphthalene ring systems. researchgate.net The absorption spectrum of 1-naphthyl acetate, a similar compound, shows a spectrum that is broader and shifted to longer wavelengths compared to naphthalene itself. researchgate.net For this compound, multiple absorption bands are anticipated in the UV region, likely between 200 and 350 nm. researchgate.net

Exciton analysis can be employed to understand the coupling between the electronic transitions of the two naphthyl chromophores. This analysis helps to determine whether the excited state is localized on one naphthalene unit or delocalized across both, which influences the shape and position of the absorption bands.

Reaction Pathway Modeling and Mechanism Validation

Computational chemistry is also a valuable tool for investigating the chemical reactions involved in the synthesis of this compound, providing insights into reaction mechanisms and energetics.

Transition State Search and Energy Barrier Calculation

The formation of this compound, typically through the esterification of 1-naphthoic acid with 1-naphthol (B170400), can be modeled computationally. By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the associated energy barriers. These calculations help in understanding the kinetics of the reaction and predicting the reaction rate. researchgate.net DFT methods are well-suited for locating transition states and calculating activation energies. researchgate.net

Computational Mechanistic Studies of Esterification

Computational studies can elucidate the detailed mechanism of the esterification reaction. For acid-catalyzed esterification, theoretical models can investigate the role of the catalyst in activating the carboxylic acid. researchgate.net The mechanism likely involves the formation of a tetrahedral intermediate, and computational studies can provide the geometries and energies of all intermediates and transition states along the reaction coordinate. These studies can also explore the influence of solvents on the reaction pathway. Research on related esterification reactions has shown that computational results can successfully guide the understanding of reaction selectivities and rates. researchgate.net

Chemical Transformations and Derivatization Strategies for Naphthalen 1 Yl 1 Naphthoate

Hydrolytic and Transesterification Reactions

The ester linkage in naphthalen-1-yl 1-naphthoate (B1232437) is susceptible to cleavage through hydrolysis and can be modified via transesterification. These reactions can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of naphthalen-1-yl 1-naphthoate proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water to form a tetrahedral intermediate, which then collapses to yield 1-naphthoic acid and 1-naphthol (B170400).

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound This data is illustrative and based on general principles of ester hydrolysis.

| Temperature (°C) | [H⁺] (mol/L) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|

| 25 | 0.1 | 1.2 x 10⁻⁵ |

| 40 | 0.1 | 3.5 x 10⁻⁵ |

| 55 | 0.1 | 9.8 x 10⁻⁵ |

Base-mediated transesterification involves the reaction of this compound with an alcohol in the presence of a base, typically an alkoxide. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alkoxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the 1-naphthoxide leaving group to form a new ester and 1-naphthol.

The pathway of this reaction is highly dependent on the nature of the alcohol and the reaction conditions. The use of a large excess of the reacting alcohol can drive the equilibrium towards the formation of the new ester. masterorganicchemistry.com Steric hindrance from the naphthyl groups will again play a crucial role, potentially favoring the use of less sterically hindered alcohols for efficient transesterification. For instance, transesterification with methanol would be expected to proceed more readily than with a bulky alcohol like tert-butanol.

Electrophilic Aromatic Substitution Reactions on Naphthalene (B1677914) Moieties

Halogenation: The halogenation of this compound with reagents like Br₂ in the presence of a Lewis acid is expected to introduce a halogen atom onto one or both of the naphthalene rings. The substitution pattern will be influenced by the directing effects of the ester group and the inherent reactivity of the different positions on the naphthalene ring system.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a common electrophilic aromatic substitution reaction. docbrown.infonih.gov For this compound, nitration is anticipated to occur on the naphthalene rings, leading to a mixture of nitro-substituted isomers. The precise distribution of these isomers will depend on the reaction conditions.

Sulfonation: Sulfonation with fuming sulfuric acid or sulfur trioxide can introduce sulfonic acid groups onto the naphthalene rings. researchgate.net The position of sulfonation is often temperature-dependent.

The regioselectivity of electrophilic aromatic substitution on the naphthalene rings of this compound is a key consideration. The ester group attached to one ring will deactivate that ring towards electrophilic attack and direct incoming electrophiles to the meta-positions. On the other naphthalene ring (the one of the 1-naphthol moiety), the ether oxygen of the ester will act as an activating, ortho-, para-directing group.

However, the bulky nature of the entire molecule will introduce significant steric hindrance, which can override the electronic directing effects. Attack at the positions adjacent to the ester linkage (the 8-position on the naphthoate ring and the 8'-position on the naphthol ring) is likely to be sterically hindered. Therefore, electrophilic attack is more probable at the less sterically crowded positions of the naphthalene rings. For instance, substitution on the 4- and 5-positions of both rings might be favored. A study on the reactivity of α-naphthalene derivatives highlighted the significant role of steric effects. canterbury.ac.nz The expected major products of nitration are presented in Table 2, considering both electronic and steric factors.

Table 2: Predicted Major Products of Mononitration of this compound Predictions are based on general principles of electrophilic aromatic substitution on naphthalene systems.

| Reagent | Predicted Major Isomer(s) | Rationale |

|---|

Nucleophilic Reactions and Reductions

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. Nucleophilic aromatic substitution on the electron-rich naphthalene rings is generally difficult unless activated by strongly electron-withdrawing groups.

Reduction of the ester group can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comchemistrysteps.com The reaction of this compound with LiAlH₄ would be expected to cleave the ester bond and reduce the carbonyl group, ultimately yielding two molecules of 1-naphthalenemethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the departure of the 1-naphthoxide leaving group and subsequent reduction of the intermediate aldehyde.

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Naphthoic acid |

| 1-Naphthol |

| 1-Naphthalenemethanol |

| tert-Butanol |

Reduction of the Ester Carbonyl Group

The ester carbonyl group in this compound is a prime target for reduction, a fundamental transformation that can lead to the corresponding alcohols, 1-naphthalenemethanol and 1-naphthol. The choice of reducing agent dictates the outcome of the reaction, with stronger reducing agents typically leading to the complete reduction to the hydrocarbon.

Commonly employed reducing agents for esters include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). LiAlH₄ is a powerful, non-selective reducing agent that will reduce the ester to its constituent alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the naphthoxide leaving group and subsequent reduction of the resulting aldehyde.

In contrast, DIBAL-H is a more sterically hindered and less reactive reducing agent, which allows for the partial reduction of esters to aldehydes at low temperatures. However, careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent over-reduction to the alcohols.

Another approach involves hydrosilylation, which has been demonstrated for the reduction of aliphatic esters to the corresponding methyl groups using triethylsilane (HSiEt₃) in the presence of a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) acs.org. While this specific methodology is highlighted for aliphatic esters, its application to aromatic esters like this compound could potentially offer a pathway for complete deoxygenation to form 1,1'-dinaphthylmethane, though this may compete with Friedel-Crafts-like alkylation side reactions acs.org.

| Reducing Agent | Product(s) | Key Considerations |

| Lithium aluminum hydride (LiAlH₄) | 1-Naphthalenemethanol and 1-Naphthol | Powerful, non-selective reduction. |

| Diisobutylaluminium hydride (DIBAL-H) | 1-Naphthaldehyde and 1-Naphthol | Requires low temperatures to favor aldehyde formation. |

| Triethylsilane (HSiEt₃) / B(C₆F₅)₃ | Potentially 1,1'-Dinaphthylmethane | Primarily demonstrated for aliphatic esters; potential for side reactions with aromatic substrates. acs.org |

Nucleophilic Attack on the Naphthalene Rings

The naphthalene rings of this compound are susceptible to nucleophilic attack, particularly after an initial activation step. One strategy involves the biocatalytic epoxidation of the naphthalene ring, which generates a reactive epoxide intermediate. This intermediate can then undergo nucleophilic ring-opening to introduce a variety of functional groups in a stereoselective manner. For instance, fungal peroxygenases can catalyze the epoxidation of naphthalene, and the resulting epoxide can be opened by nucleophiles like azide, leading to the formation of trans-disubstituted dihydronaphthalene derivatives nih.gov. This approach offers a pathway to chiral, non-racemic synthons that can be used in the synthesis of complex molecules nih.gov.

Direct nucleophilic aromatic substitution on the naphthalene rings is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of activating groups or the use of organometallic intermediates can facilitate such transformations. For example, lithiation of a naphthalene ring, followed by reaction with an electrophile, is a common strategy for introducing substituents.

| Reaction Type | Reagents | Product Type | Key Features |

| Biocatalytic Epoxidation and Ring Opening | Fungal Peroxygenase, Nucleophile (e.g., NaN₃) | trans-Disubstituted Dihydronaphthalene Derivatives | Stereoselective, provides access to chiral building blocks. nih.gov |

| Nucleophilic Aromatic Substitution | Organolithium reagents followed by electrophiles | Substituted Naphthalene Derivatives | Requires activation of the naphthalene ring. |

Metal-Mediated Transformations and Cross-Coupling Reactions

Metal-mediated reactions have become indispensable tools in organic synthesis, and they offer powerful strategies for the derivatization of this compound. These transformations can involve the direct activation of C-H or C-O bonds within the molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic Reactivity of Naphthalene Esters

The formation of organometallic complexes with the naphthalene rings can significantly alter their reactivity, making them more susceptible to further transformations. For example, the creation of a Grignard reagent from a halogenated naphthalene derivative allows for subsequent reactions with a wide range of electrophiles. In a related context, the synthesis of α-naphthoic acid, a component of the target molecule, can be achieved through the carbonation of α-naphthylmagnesium bromide orgsyn.org.

Transition metal-catalyzed reactions that proceed via oxidative addition to the C(acyl)-O bond of aromatic esters provide an alternative pathway for their transformation acs.orgnih.gov. This approach, often catalyzed by nickel or palladium complexes, allows the ester to function as an arylating agent, with the carbonyl group acting as a leaving group acs.orgnih.gov.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly valuable for the functionalization of aromatic systems. While direct C-H activation of the naphthalene rings in this compound is a possibility, a more common strategy involves the use of a halogenated precursor. For instance, a bromo-naphthalene derivative can readily participate in a variety of palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl substituents nih.gov.

The naphthalene sulfonamide scaffold, which is structurally related to the naphthalene core of the target molecule, has been successfully functionalized using palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor to generate diverse chemical libraries nih.gov. This suggests that similar strategies could be applied to a halogenated version of this compound to create a wide array of derivatives.

| Reaction Type | Catalyst | Reactants | Product |

| Suzuki Coupling | Palladium complex | Bromo-naphthalene derivative, Arylboronic acid | Aryl-substituted naphthalene |

| Heck Coupling | Palladium complex | Bromo-naphthalene derivative, Alkene | Alkenyl-substituted naphthalene |

| Sonogashira Coupling | Palladium/Copper complex | Bromo-naphthalene derivative, Terminal alkyne | Alkynyl-substituted naphthalene |

| Decarbonylative C-H Arylation | Nickel complex | Phenyl ester, 1,3-Azole | Arylated azole nih.gov |

Synthesis of Advanced Naphthalene-Derived Compounds

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex, extended aromatic systems. These advanced compounds, often polycyclic aromatic hydrocarbons (PAHs), are of interest for their unique electronic and photophysical properties.

Formation of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene rings libretexts.orgresearchgate.net. Naphthalene itself is the simplest PAH libretexts.org. The synthesis of larger PAHs often involves the oxidative cyclodehydrogenation of suitable precursors researchgate.net. While this compound is not a direct precursor for such reactions, its constituent naphthalene units can be building blocks in the synthesis of larger systems.

For example, Friedel-Crafts acylation of naphthalene with phthalic anhydride is a key step in the synthesis of benz[a]anthracene, a larger PAH nih.gov. The naphthalene moieties derived from the hydrolysis and subsequent modification of this compound could potentially be utilized in similar synthetic strategies.

Furthermore, intramolecular arylation and aromatization cascades, often catalyzed by palladium, provide a powerful method for constructing polysubstituted naphthols, which can then be elaborated into more complex structures bohrium.com. The naphthalene framework of the target molecule is amenable to such synthetic manipulations, paving the way for the creation of a diverse range of advanced naphthalene-derived compounds.

| Synthetic Strategy | Key Transformation | Resulting Compound Class |

| Oxidative Cyclodehydrogenation | Intramolecular C-C bond formation | Polycyclic Aromatic Hydrocarbons (PAHs) researchgate.net |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Fused-ring aromatic systems nih.gov |

| Intramolecular Arylation/Aromatization | Palladium-catalyzed cascade reaction | Polysubstituted Naphthols bohrium.com |

This compound as a Precursor for Complex Molecules

The utility of this compound as a precursor stems from its ability to generate key intermediates through the Fries rearrangement. This reaction typically yields a mixture of ortho and para isomers: 1-hydroxy-2-naphthoyl-naphthalene and 4-hydroxy-1-naphthoyl-naphthalene. The ratio of these products can be influenced by reaction conditions such as temperature and the choice of catalyst. nih.gov

Fries Rearrangement Products of this compound:

| Product Name | Structure | Position of Acyl Group |

| 1-hydroxy-2-naphthoyl-naphthalene | Ortho | |

| 4-hydroxy-1-naphthoyl-naphthalene | Para |

These hydroxynaphthoyl naphthalenes are versatile intermediates. The presence of a hydroxyl group and a ketone functionality on the same naphthalene ring system opens up a wide array of possibilities for further derivatization.

For instance, the hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitutions. The ketone, on the other hand, can undergo reactions typical of carbonyl compounds, such as reduction, oxidation, condensation, and the formation of imines or hydrazones.

One notable application of these intermediates is in the synthesis of complex heterocyclic systems. The juxtaposition of the hydroxyl and carbonyl groups allows for cyclization reactions to form fused ring systems. For example, condensation with hydrazines can lead to the formation of pyrazole derivatives, while reaction with hydroxylamine can yield isoxazoles.

Furthermore, the binaphthyl scaffold inherent in the rearranged products is a significant structural motif in its own right. Binaphthyl derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.gov The Fries rearrangement of this compound provides a direct route to functionalized binaphthyls that can be further modified to create novel chiral auxiliaries.

The photochemical variant of the Fries rearrangement, known as the photo-Fries rearrangement, offers an alternative pathway to these valuable intermediates. While it often results in lower yields compared to the thermal method, it can sometimes provide a different product distribution and may be advantageous for substrates that are sensitive to the Lewis acids typically used in the thermal Fries rearrangement. nih.gov

Although direct, detailed research findings on the synthesis of specific, highly complex molecules starting from this compound are not extensively documented in publicly available literature, the foundational reactivity of its Fries rearrangement products provides a clear and scientifically sound basis for its role as a precursor. The resulting hydroxynaphthoyl naphthalenes are well-established building blocks in organic synthesis, and their potential for elaboration into more complex structures is significant. Further research in this area could uncover novel synthetic routes to complex polycyclic aromatic compounds, bioactive molecules, and advanced materials.

Research into Advanced Material Science Applications of Naphthalen 1 Yl 1 Naphthoate

Polymer and Supramolecular Chemistry Research

The unique structural and photophysical properties of the naphthalene (B1677914) ring make it a valuable component in the design of new polymers and supramolecular assemblies. Research in this area often focuses on leveraging the rigidity, aromaticity, and electron-rich nature of the naphthalene core.

Naphthalen-1-yl 1-naphthoate (B1232437) as a Monomer or Co-monomer in Polymer Synthesis

While specific studies on the use of Naphthalen-1-yl 1-naphthoate as a monomer are limited, the synthesis of polyesters and polyamides incorporating naphthalene units is well-documented. For instance, novel aromatic poly(ester amide)s have been prepared using naphthalene-containing diamino-diesters. researchgate.net These polymers are synthesized through polycondensation reactions, a method that could potentially be adapted for the polymerization of this compound derivatives.

Naphthalene-based polymers are often sought for their high thermal stability and excellent mechanical properties. For example, naphthalene-containing polyimides have been synthesized and shown to possess enhanced thermal and mechanical properties due to the rigidity of the naphthalene ring structure. mdpi.com Similarly, the incorporation of naphthalene moieties into poly(aryl ether sulfone)s has been shown to result in polymers with high glass transition temperatures and excellent thermal stability. researchgate.net These findings suggest that a polymer derived from this compound could exhibit desirable thermomechanical properties.

The synthesis of such polymers often involves reacting naphthalene-containing precursors, such as 1-naphthol (B170400) or 2-naphthol, to create dimers and subsequently polymers. google.com This general approach could be theoretically applied to functionalized versions of this compound to incorporate its rigid, bulky structure into a polymer backbone.

Table 1: Properties of Naphthalene-Containing Polymers

| Polymer Type | Monomers | Key Properties | Potential Application Areas |

|---|---|---|---|

| Poly(ester amide)s | 2,7-bis(4-aminobenzoyloxy)naphthalene and aromatic dicarboxylic acids | High thermal stability (decomposition > 400°C), good solubility in polar aprotic solvents, film-forming capability. researchgate.net | High-performance films and coatings. |

| Polyimides | 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA), 4,4′-oxydianiline (ODA), and pyromellitic dianhydride (PMDA) | Enhanced thermal and mechanical properties, reduced coefficient of thermal expansion (CTE). mdpi.com | Electronics, aerospace components. |

| Poly(aryl ether sulfone)s | 1,5-, 2,6-, and 2,7-Bis-(4-fluorosulfonyl)naphthalene isomers with various diphenols | High glass transition temperatures (219-236°C), excellent thermal stability, amorphous morphology. researchgate.net | Engineering thermoplastics. |

Investigation of Ester Linkages in Polymer Backbones

The ester linkage is a fundamental component in many high-performance polymers, and its behavior in naphthalene-containing polymers is of significant interest. In studies of aromatic poly(ester amide)s with naphthalene units, thermal decomposition analyses have shown that the primary breakage of the ester linkages typically initiates polymer chain scission at temperatures around 400°C. researchgate.net This indicates a high thermal stability of the ester bonds within the rigid aromatic polymer backbone.

The presence of bulky naphthalene groups adjacent to the ester linkages can influence the polymer's conformation and properties. For example, in liquid crystalline polyesters, the inclusion of naphthalene rings in the polymer backbone affects the mesophase behavior and transition temperatures. researchgate.netacs.org The rigid nature of the this compound structure would be expected to impart significant steric hindrance, potentially leading to polymers with unique conformational and liquid crystalline properties.

Self-Assembly Studies of this compound Derivatives

The self-assembly of molecules into ordered supramolecular structures is a key area of research for the development of functional materials. While direct studies on this compound are not prevalent, research on naphthalene diimide (NDI) derivatives provides a strong model for how naphthalene-containing molecules can self-assemble. NDI derivatives are known to form functional supramolecular assemblies driven by π–π stacking, hydrogen bonding, and other non-covalent interactions. thieme-connect.comthieme-connect.de

These assemblies can form various nanostructures, such as nanofibers, nanotubes, and vesicles, which have applications in organic electronics and biology. nih.govrsc.org For example, a donor-acceptor-donor type naphthalene-diimide has been shown to undergo highly cooperative J-aggregation, leading to the formation of nanotubular structures in non-polar solvents. nih.gov The ability of the naphthalene core to participate in π–π stacking is a crucial driver for this self-assembly. Given the large π-conjugated system of this compound, its derivatives could be designed to exhibit similar self-assembly behaviors, potentially forming ordered structures with interesting photophysical or electronic properties.

Organic Electronic and Optoelectronic Materials Research

The electronic and photophysical properties of naphthalene-based compounds make them attractive candidates for use in organic electronic devices. Their ability to transport charge and their luminescence characteristics are of particular interest.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Naphthalene derivatives are widely used as building blocks for materials in organic light-emitting diodes (OLEDs), particularly for blue-light-emitting polymers. mdpi.com The rigid and planar structure of the naphthalene unit can lead to high fluorescence quantum yields. For instance, 1,4-polynaphthalene has been investigated as a promising material for true-blue OLEDs. mdpi.com

While there is no specific research on this compound in OLEDs, related naphthalimide derivatives have been explored as orange-light-emitting materials. researchgate.net Furthermore, 1,8-naphthalimide (B145957) derivatives have been systematically reviewed as emissive materials in OLEDs, functioning as hosts, dopants, and charge-blocking layers. The introduction of different substituents on the naphthalimide core allows for the tuning of the emission color across the visible spectrum.

Table 2: Performance of Naphthalene-Based Materials in Organic Electronics

| Material Class | Application | Key Performance Metrics | Reference |

|---|---|---|---|

| Naphthalene-based polymers | Blue-emitting layer in OLEDs | Bandgaps of 2.57-3.00 eV, minimal intermolecular aggregation in solid state. mdpi.com | mdpi.com |

| (N-naphthyl)-1,8-naphthalimide derivatives | Orange-emitting layer in OLEDs | Maximum luminance of 25,000 cd/m², current efficiency of 10.9 cd/A. researchgate.net | researchgate.net |

| Naphthalene diimide-based copolymers | n-type semiconductor in OFETs | Electron mobility up to 0.019 cm²/Vs. rsc.org | rsc.org |

| Naphthalene bisimides | n-channel transistors | Charge carrier mobility approaching 10⁻² cm²/Vs, on/off ratio exceeding 10⁵. |

Charge Transport Properties in Thin Films

The ability of a material to transport charge is crucial for its application in organic field-effect transistors (OFETs) and other electronic devices. nih.govwikipedia.org Naphthalene-based materials, particularly naphthalene diimides, are known to be excellent n-type (electron-transporting) semiconductors. rsc.org

Research on copolymers containing naphthalene-diimide units has shown that the charge transport properties are highly dependent on the molecular packing and morphology of the thin film. monash.eduresearchgate.net For example, in sub-monolayer networks of a naphthalene-diimide-based copolymer, charge transport is dominated by the long-range interconnectivity of the polymer fibrils. monash.edu